4-(acetylamino)-N-(4-bromo-2-fluorophenyl)-5-chloro-2-methoxybenzamide
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Overview
Description
N-(4-BROMO-2-FLUOROPHENYL)-5-CHLORO-4-ACETAMIDO-2-METHOXYBENZAMIDE is a complex organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-BROMO-2-FLUOROPHENYL)-5-CHLORO-4-ACETAMIDO-2-METHOXYBENZAMIDE typically involves multiple steps, starting with the preparation of the core benzamide structure. The process includes:
Bromination and Fluorination: Introduction of bromine and fluorine atoms to the phenyl ring.
Chlorination: Addition of a chlorine atom to the benzamide structure.
Acetylation: Introduction of an acetamido group.
Methoxylation: Addition of a methoxy group to the benzamide ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and stringent reaction conditions to ensure high yield and purity. The process typically includes:
Controlled Temperature and Pressure: Maintaining optimal conditions to facilitate the desired chemical reactions.
Purification Steps: Use of techniques such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-BROMO-2-FLUOROPHENYL)-5-CHLORO-4-ACETAMIDO-2-METHOXYBENZAMIDE undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form corresponding oxidized products.
Reduction: Reaction with reducing agents to form reduced products.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(4-BROMO-2-FLUOROPHENYL)-5-CHLORO-4-ACETAMIDO-2-METHOXYBENZAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-BROMO-2-FLUOROPHENYL)-5-CHLORO-4-ACETAMIDO-2-METHOXYBENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(4-FLUOROPHENYL)-2-BROMOBENZAMIDE: Similar structure but lacks the chlorine and methoxy groups.
4-BROMO-2-FLUOROBIPHENYL: Similar halogenation pattern but different core structure.
4-BROMO-2-FLUOROANILINE: Similar halogenation but different functional groups.
Uniqueness
N-(4-BROMO-2-FLUOROPHENYL)-5-CHLORO-4-ACETAMIDO-2-METHOXYBENZAMIDE is unique due to its specific combination of halogenation, acetylation, and methoxylation, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H13BrClFN2O3 |
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Molecular Weight |
415.6 g/mol |
IUPAC Name |
4-acetamido-N-(4-bromo-2-fluorophenyl)-5-chloro-2-methoxybenzamide |
InChI |
InChI=1S/C16H13BrClFN2O3/c1-8(22)20-14-7-15(24-2)10(6-11(14)18)16(23)21-13-4-3-9(17)5-12(13)19/h3-7H,1-2H3,(H,20,22)(H,21,23) |
InChI Key |
MNLRFICZFRROIY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=C(C(=C1)OC)C(=O)NC2=C(C=C(C=C2)Br)F)Cl |
Origin of Product |
United States |
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